5-Chloro-3-(4-fluorophenyl)-2-[4-(methanesulfonyl)phenyl]thiophene
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Overview
Description
5-Chloro-3-(4-fluorophenyl)-2-[4-(methanesulfonyl)phenyl]thiophene is a synthetic organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(4-fluorophenyl)-2-[4-(methanesulfonyl)phenyl]thiophene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Introduction of Substituents: The chloro, fluorophenyl, and methanesulfonylphenyl groups are introduced through various substitution reactions. For example, the chloro group can be introduced via chlorination using reagents like thionyl chloride, while the fluorophenyl group can be added through a nucleophilic aromatic substitution reaction.
Final Assembly: The final compound is obtained by coupling the intermediate products through cross-coupling reactions, such as Suzuki or Stille coupling, under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(4-fluorophenyl)-2-[4-(methanesulfonyl)phenyl]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the chloro or fluorophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Thionyl chloride, sodium hydride, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced thiophene derivatives.
Substitution: Various substituted thiophenes depending on the reagents used.
Scientific Research Applications
5-Chloro-3-(4-fluorophenyl)-2-[4-(methanesulfonyl)phenyl]thiophene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(4-fluorophenyl)-2-[4-(methanesulfonyl)phenyl]thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro, fluorophenyl, and methanesulfonylphenyl groups can influence its binding affinity and specificity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(4-methanesulfonylphenyl)thiophene: Lacks the fluorophenyl group.
3-(4-Fluorophenyl)-2-[4-(methanesulfonyl)phenyl]thiophene: Lacks the chloro group.
5-Chloro-3-(4-fluorophenyl)thiophene: Lacks the methanesulfonylphenyl group.
Uniqueness
5-Chloro-3-(4-fluorophenyl)-2-[4-(methanesulfonyl)phenyl]thiophene is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both electron-withdrawing and electron-donating groups can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
88149-92-2 |
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Molecular Formula |
C17H12ClFO2S2 |
Molecular Weight |
366.9 g/mol |
IUPAC Name |
5-chloro-3-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)thiophene |
InChI |
InChI=1S/C17H12ClFO2S2/c1-23(20,21)14-8-4-12(5-9-14)17-15(10-16(18)22-17)11-2-6-13(19)7-3-11/h2-10H,1H3 |
InChI Key |
BWGWSIOHYMORND-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(C=C(S2)Cl)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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